1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

Chiral Resolution Enantioselective Synthesis API Intermediate

Synthetic challenge: Orthogonal N-deprotection in multi-step API synthesis fails with mismatched protecting groups. This compound solves it via Cbz hydrogenolysis, fully orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. • Key intermediate for DPP-4 inhibitors (linagliptin, alogliptin) - chiral resolution achieves 99.7% ee, reducing downstream purification burden. • 78% yield demonstrated in methyl ester derivatization for SAR library generation. • Supplied at ≥97% purity; ambient shipping from stock for immediate global dispatch.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 78190-11-1
Cat. No. B1267543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid
CAS78190-11-1
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)
InChIKeyFFLPIVZNYJKKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid (CAS 78190-11-1): A Strategic Cbz-Protected Nipecotic Acid Building Block for Pharmaceutical R&D and Custom Synthesis


1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, also known as N-Cbz-3-piperidinecarboxylic acid or Cbz-nipecotic acid, is a heterocyclic compound classified as an N-protected piperidine-3-carboxylic acid [1]. It is characterized by a piperidine ring bearing a carboxylic acid group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom . The compound is a key synthetic intermediate, enabling selective N-deprotection via hydrogenolysis or orthogonal protection strategies. It is supplied as a solid with a reported melting point range of 90-94°C and a molecular weight of 263.29 g/mol [2]. The compound features a polar surface area (PSA) of approximately 66.84-67 Ų, which influences its solubility and permeability in synthetic applications [2]. Its commercial availability in high purity (>97%) from multiple suppliers supports its role as a strategic starting material in the synthesis of active pharmaceutical ingredients (APIs) and complex molecular architectures [3].

Why 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid Cannot Be Arbitrarily Substituted with Similar N-Protected Piperidine Derivatives


Interchanging N-protected piperidine-3-carboxylic acids—such as substituting the Cbz group with a Boc or Fmoc group, or using a non-protected analog like 1-benzylpiperidine-3-carboxylic acid—is not a trivial matter in synthetic workflows. The choice of protecting group dictates the orthogonal deprotection conditions required in multi-step syntheses; for example, the Cbz group's susceptibility to hydrogenolysis is orthogonal to the acid-labile Boc and base-labile Fmoc groups, a critical consideration for complex molecule construction [1]. Furthermore, the physicochemical properties of the protecting group impact solubility, reaction kinetics, and the ability to perform downstream derivatizations, such as chiral resolution [2]. Even a structural analog like 1-benzylpiperidine-3-carboxylic acid (C13H17NO2) differs significantly in molecular weight (219.28 vs. 263.29 g/mol), LogP, and stability, which can alter reaction outcomes and purification profiles . Therefore, substitution without re-optimization of reaction conditions can lead to reduced yields, complicated purifications, or outright synthetic failure. The following quantitative evidence demonstrates precisely where 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid provides verifiable differentiation that justifies its specific selection over its closest alternatives.

Quantitative Differentiation Guide for 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid (CAS 78190-11-1) vs. Closest Analogs


Chiral Resolution Efficiency: Achieving High Enantiomeric Purity for (R)-3-Boc-aminopiperidine Synthesis

In the synthesis of the key pharmaceutical intermediate (R)-3-Boc-aminopiperidine, 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid serves as a highly effective starting material for chiral resolution. A patented method demonstrates that this Cbz-protected acid can be resolved with R-phenylethylamine to yield the desired (R)-enantiomer with an enantiomeric excess (ee) of 99.7% after optimization [1]. This efficiency is critical for the downstream production of active pharmaceutical ingredients like linagliptin and alogliptin . While the Boc-protected analog, N-Boc-3-piperidinecarboxylic acid, is also a valuable building block, it is typically not the substrate for this specific high-yield resolution process; instead, it is often the product of a downstream Boc-protection step [1]. The high ee value achieved with the Cbz-substrate is a key differentiator for routes requiring stereochemical purity from the outset.

Chiral Resolution Enantioselective Synthesis API Intermediate

Esterification Yield: Robust Reactivity of the Free Carboxylic Acid Group

The free carboxylic acid functionality of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid exhibits robust reactivity for derivatization. A patent method for preparing carboxylate esters using the (R)-enantiomer of this compound reported a 78% isolated yield for the corresponding methyl ester under mild conditions (40°C, 48 h) with tert-butyl nitrite in methanol . This quantitative yield data provides a verifiable benchmark for synthetic planning. In contrast, analogous reactions using the N-Boc-3-piperidinecarboxylic acid may require different conditions or afford different yields due to the steric bulk and electronic nature of the Boc group, which can influence nucleophilic attack at the carbonyl carbon. Similarly, 1-benzylpiperidine-3-carboxylic acid, lacking the carbamate linkage, has different electronic properties that would impact the same reaction pathway.

Esterification Reaction Yield Derivatization

Protecting Group Orthogonality and Deprotection Selectivity: Cbz vs. Boc vs. Fmoc

The benzyloxycarbonyl (Cbz) protecting group on 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid provides a key strategic advantage: it is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) and base-labile fluorenylmethyloxycarbonyl (Fmoc) groups [1]. This means the Cbz group can be selectively removed under neutral, hydrogenolytic conditions without affecting Boc or Fmoc groups present elsewhere in a complex molecule. In contrast, a synthetic route reliant on N-Boc-3-piperidinecarboxylic acid would be incompatible with acid-sensitive functionalities elsewhere in the molecule. This orthogonality is a critical design element in peptide synthesis and complex API manufacturing [2]. The quantitative data supporting this is the universally accepted stability profile: Cbz groups are stable to acids and bases that would cleave Boc and Fmoc, respectively [1].

Protecting Group Strategy Orthogonal Synthesis Hydrogenolysis

Commercial Purity and Analytical Specifications: Benchmarking for Reliable Procurement

Reliable sourcing is a critical factor in industrial and academic procurement. 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is offered with a clearly defined and verifiable purity specification of >97.0% by both Gas Chromatography (GC) and Neutralization Titration (T) from major suppliers like TCI [1]. This dual-method purity assessment provides a higher degree of confidence in the material's quality compared to analogs that may be supplied with less rigorous or single-method purity specifications. For instance, while N-Boc-3-piperidinecarboxylic acid is also available in high purity (98%) , the specific dual-analytical validation for this Cbz-compound is a notable and verifiable procurement specification. Furthermore, the melting point is tightly specified (e.g., 95.0-99.0°C) [1], providing a simple, quantitative identity check upon receipt.

Purity Analysis GC Titration Procurement Specification

Optimal Research and Industrial Applications for 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid (CAS 78190-11-1) Based on Quantitative Evidence


Enantioselective Synthesis of (R)-3-Boc-aminopiperidine for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is a preferred starting material for the synthesis of enantiomerically pure (R)-3-Boc-aminopiperidine, a critical intermediate in the production of DPP-4 inhibitors like linagliptin and alogliptin for type 2 diabetes . The high enantiomeric excess (ee) of 99.7% achievable through its chiral resolution provides a validated, high-purity entry point into this API synthetic route, reducing the burden of downstream purification and improving overall process efficiency [1].

Multi-Step Syntheses Requiring Orthogonal N-Protection Strategies

This building block is ideally suited for complex molecule construction where orthogonal deprotection is required. The Cbz group's unique susceptibility to neutral hydrogenolysis allows for selective N-deprotection in the presence of acid-labile (Boc) or base-labile (Fmoc) protecting groups [2]. This is a key advantage over directly using N-Boc- or N-Fmoc-nipecotic acid in sequences where orthogonal manipulations are necessary.

Medicinal Chemistry and Derivatization of Nipecotic Acid Scaffolds

As an N-protected analog of nipecotic acid, this compound serves as a versatile scaffold for medicinal chemistry programs targeting CNS disorders, such as GABA uptake inhibition [3]. The free carboxylic acid enables facile derivatization, as demonstrated by the 78% yield in methyl ester formation , to generate libraries of compounds for structure-activity relationship (SAR) studies. The Cbz group provides a convenient handle for late-stage deprotection or further functionalization.

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